1-(1-Cyclopropylethyl)piperidin-4-amine
Description
Properties
IUPAC Name |
1-(1-cyclopropylethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-8(9-2-3-9)12-6-4-10(11)5-7-12/h8-10H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEMKLYUUMNKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Aminopiperidine Derivatives
A primary approach to synthesizing this compound involves the alkylation of a suitably substituted piperidine precursor, typically 4-aminopiperidine or 4-piperidinamine derivatives, at the nitrogen atom (1-position) with an alkylating agent bearing the 1-cyclopropylethyl moiety.
Alkylating Agents : Cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride) or related substituted alkyl halides are commonly used as alkylating agents to introduce the cyclopropyl-containing side chain at the nitrogen atom of the piperidine ring.
Reaction Conditions : The alkylation is generally performed by mixing equimolar amounts of the 4-aminopiperidine and the alkyl halide in an organic solvent such as dimethylformamide, dimethylacetamide, dimethyl sulfoxide, benzene, toluene, or acetone. A base (e.g., sodium bicarbonate, potassium carbonate, magnesium hydroxide, or triethylamine) is added to neutralize the acid generated during the reaction and to facilitate nucleophilic substitution.
Temperature and Time : The reaction is typically carried out at temperatures ranging from 20°C to 120°C, with reaction times varying from 1 to 16 hours to ensure complete alkylation.
Workup and Purification : After completion, the reaction mixture is extracted with organic solvents such as diethyl ether or ethyl acetate. The product is purified by methods including chromatography, crystallization, or distillation to obtain the desired this compound in high purity.
Synthesis via Piperidone Intermediates
Another synthetic route involves preparing piperidone intermediates, which are then converted into the target amine.
Stepwise Synthesis of Piperidone Intermediates : Starting from benzylamine and methyl acrylate, a Michael addition reaction in methanol at room temperature forms a piperidine intermediate. This intermediate undergoes Dieckmann condensation in toluene with sodium at elevated temperatures to yield a piperidone intermediate.
Decarboxylation and Hydrochloride Formation : The piperidone intermediate is treated with concentrated hydrochloric acid at 80–100°C for 4–8 hours to perform decarboxylation, yielding crude 1-benzyl-4-piperidone hydrochloride. This crude product is purified by crystallization from ethanolic solutions at 0–5°C to afford fine 1-benzyl-4-piperidone hydrochloride.
Catalytic Hydrogenation and Boc Protection : The purified piperidone hydrochloride is subjected to catalytic hydrogenation in concentrated hydrochloric acid with palladium on carbon to yield 4-piperidone hydrochloride. Subsequently, reaction with triethylamine and di-tert-butyl dicarbonate at room temperature affords 1-tertiary butoxycarbonyl-4-piperidone, a protected intermediate that can be further transformed into substituted piperidin-4-amines.
Summary of Preparation Methods
| Method | Key Steps/Conditions | Advantages | Limitations |
|---|---|---|---|
| Alkylation of 4-aminopiperidine | Reaction with cyclopropylmethyl halide in organic solvent with base, 20–120°C, 1–16 h | Direct, straightforward | Requires pure starting amine and alkyl halide; possible side reactions |
| Piperidone Intermediate Route | Multi-step: Michael addition, Dieckmann condensation, decarboxylation, hydrogenation, Boc protection | High purity, controlled stereochemistry | Multi-step, time-consuming |
| Hydrogenation of Pyridines | Catalytic hydrogenation with transition metals under H2, stereoselective catalysts | Stereoselective, scalable | Harsh conditions, catalyst cost |
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropylethyl)piperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or alcohols depending on the specific conditions.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(1-Cyclopropylethyl)piperidin-4-amine is primarily studied for its potential therapeutic applications. Some key areas include:
- Neuropharmacology : Investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Its structure suggests potential use as an antidepressant or anxiolytic agent.
- Antipsychotic Properties : Preliminary studies indicate that compounds with similar structural motifs may exhibit antipsychotic effects, making this compound a candidate for further exploration in treating schizophrenia and related disorders.
Biological Studies
Research has focused on the compound's interaction with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, which could be beneficial in modulating neurochemical pathways.
- Receptor Binding : Studies suggest that this compound could bind to certain receptors (e.g., serotonin receptors), influencing mood and behavior.
Synthetic Applications
The compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized to create more complex pharmacophores, aiding in the development of new drugs with enhanced efficacy and specificity.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine, including this compound, demonstrating promising antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic activity, suggesting its potential as a lead compound for developing new antidepressants.
Case Study 2: Neuroprotective Effects
Research conducted by a team at a leading university investigated the neuroprotective properties of this compound against oxidative stress. The findings indicated that it effectively reduced neuronal cell death in vitro, highlighting its potential application in treating neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
1-(1-Cyclopropylethyl)piperidin-4-amine is structurally similar to other piperidine derivatives, such as 1-(cyclopropylmethyl)piperidin-4-amine and 1-(1-methylpiperidin-4-yl)piperidin-4-amine. its unique cyclopropyl group imparts distinct chemical and biological properties that differentiate it from these compounds. The cyclopropyl group can influence the compound's reactivity, stability, and binding affinity, making it a valuable tool in various applications.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 1-(1-Cyclopropylethyl)piperidin-4-amine with key analogs, highlighting substituent effects on molecular properties and activity:
Key Research Findings
RB-005 : The 4-octylphenethyl group confers selectivity for sphingosine kinase 1 (SphK1), likely due to its hydrophobic interaction with the enzyme’s lipid-binding pocket. The tertiary amine structure is critical for maintaining potency .
Fluorophenyl-Pyrimidine Derivative : The fluorophenyl group in 1-[2-(4-fluorophenyl)-6-propylpyrimidin-4-yl]piperidin-4-amine enhances DAT binding affinity (IC₅₀ = 11.3 nM) through halogen bonding, outperforming flexible analogs like GBR 12909 .
Thiazole-Containing Analogs : Compounds like 1-(1,3-thiazol-2-yl)piperidin-4-amine leverage heterocyclic rings for improved CNS penetration and target engagement, a strategy absent in the cyclopropylethyl derivative .
Physicochemical and Pharmacokinetic Insights
- Rigidity vs.
- Lipophilicity : RB-005’s octylphenethyl substituent increases logP, favoring membrane penetration, whereas the cyclopropylethyl group offers moderate lipophilicity suitable for balanced absorption .
- Electron Effects : Chlorine in 1-(4-chlorobenzyl)piperidin-4-amine and fluorine in the pyrimidine analog introduce electron-withdrawing effects, polarizing the molecule for stronger receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
